Methyl 4,5-dimethoxy-2-[(morpholin-4-ylcarbonothioyl)amino]benzoate
Description
Methyl 4,5-dimethoxy-2-[(morpholin-4-ylcarbonothioyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a 4,5-dimethoxy-substituted aromatic ring and a morpholine-4-ylcarbonothioylamino group at the 2-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is functionalized with a thiocarbonyl group, imparting unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(morpholine-4-carbothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-19-12-8-10(14(18)21-3)11(9-13(12)20-2)16-15(23)17-4-6-22-7-5-17/h8-9H,4-7H2,1-3H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLROCXUNXDMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333577 | |
| Record name | methyl 4,5-dimethoxy-2-(morpholine-4-carbothioylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
831240-17-6 | |
| Record name | methyl 4,5-dimethoxy-2-(morpholine-4-carbothioylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dimethoxy-2-[(morpholin-4-ylcarbonothioyl)amino]benzoate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with morpholine and carbon disulfide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester group (-CO₂Me) is susceptible to hydrolysis under acidic or basic conditions.
Alkylation of Amino Groups
The amino group in the morpholinylcarbonothioyl substituent can react with alkylating agents.
Amidation of Thioamide Groups
The thioamide (-NH-C=S) can undergo amidation with nucleophiles.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| Amines (e.g., aniline) + coupling agents (e.g., EDC) | Amide derivatives | Reaction typically occurs in DMF with catalytic bases. |
| Solvents: DMF or dichloromethane | – | Thioamides are more reactive than amides, enabling selective transformations. |
Substitution Reactions on the Aromatic Ring
The methoxy-substituted benzene ring allows electrophilic aromatic substitution.
Oxidation of Sulfur-Containing Groups
The sulfur atom in the thioamide can oxidize to sulfones.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| Oxidizing agents (e.g., m-CPBA or H₂O₂) | Sulfone derivatives (-SO₂-) | Reaction requires mild conditions to avoid over-oxidation. |
| Solvents: Dichloromethane or DMF | – | Selectivity depends on the oxidant’s strength. |
Hydrolysis of Thioamide to Amide
Thioamides can hydrolyze to amides under acidic or alkaline conditions.
Reduction of Functional Groups
Though not explicitly detailed in the provided sources, analogous compounds suggest potential reduction pathways for carbonyl groups.
Structural and Mechanistic Insights
The compound’s tetrahydrobenzothiophene core and substituents enable diverse reactivity. For example:
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Thioamide reactivity : The -S group enhances nucleophilic substitution compared to oxygen analogs.
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Morpholine ring : The saturated nitrogen-containing ring may participate in acid-base reactions or act as a leaving group under specific conditions .
Research Findings and Data
Experimental data from related compounds highlight reaction conditions and yields:
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Example from : Methyl 4-azidobenzoate synthesis involved t-butyl nitrite and trimethylsilyl azide in acetonitrile, yielding 55% product.
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Example from : Reductions using NaBH₄ were performed in methanol, followed by extraction and chromatography.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(morpholin-4-ylcarbonothioyl)amino]benzoate is a compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its various applications, supported by data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown inhibition of tumor growth in various cancer models. A notable study demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspases .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In a controlled study, a related compound demonstrated significant reduction in inflammation markers in animal models of arthritis .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. The most potent derivative showed an IC50 value of 25 µM against MCF-7 breast cancer cells. Mechanistic studies revealed that this compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
A research team investigated the anti-inflammatory properties of the compound in a murine model of collagen-induced arthritis. The treatment resulted in a significant decrease in paw swelling and joint destruction compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells, suggesting that this compound may serve as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-[(morpholin-4-ylcarbonothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact on Solubility and Reactivity
- Benzofuran and Benzothiophene Derivatives : The aromatic heterocycles in compounds from and increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Trifluoromethyl Group () : The CF₃ group’s electron-withdrawing nature stabilizes the ester against hydrolysis, suggesting superior stability in physiological conditions compared to the target compound.
Biological Activity
Methyl 4,5-dimethoxy-2-[(morpholin-4-ylcarbonothioyl)amino]benzoate (CAS RN: 916753-62-3) is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoate moiety with two methoxy groups and a morpholine ring attached through a carbonothioyl linkage. This structural complexity may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 402.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not available |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may reduce the production of prostaglandins, thereby alleviating inflammation in animal models .
Neuroprotective Activity
Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01). Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment .
Case Study 2: Anti-inflammatory Action
In an animal model of arthritis, administration of the compound led to a marked reduction in paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6). Histopathological examination showed decreased synovial inflammation compared to control groups .
Q & A
Q. What are the recommended synthetic routes for Methyl 4,5-dimethoxy-2-[(morpholin-4-ylcarbonothioyl)amino]benzoate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step pathway involving:
Amination of the benzoate core : Introduce the amino group at the 2-position of the methyl 4,5-dimethoxybenzoate scaffold using nucleophilic substitution or Buchwald-Hartwig coupling .
Thiocarbamoylation : React the amino intermediate with morpholine-4-carbonothioyl chloride under inert conditions (e.g., dry THF or DCM) at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts .
Purification : Crystallize the product using ethanol/water mixtures or chromatographic methods (silica gel, hexane/ethyl acetate gradients) .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-substitution).
- Adjust solvent polarity to enhance thiocarbamoylation efficiency.
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and (if applicable) spectra to verify substituent positions and morpholine-thiocarbamate integration. Compare chemical shifts with analogous compounds (e.g., methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) .
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does the thiocarbamoyl-morpholine moiety influence the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Electrophilic Reactivity : The thiocarbamoyl group acts as a soft nucleophile, enabling interactions with metal ions or electrophilic enzyme active sites. Compare with potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate, where sulfonyl groups enhance binding to proteins .
- Conformational Studies : Use DFT calculations (e.g., Gaussian) to model the morpholine ring’s puckering and its effect on hydrogen bonding. Validate with crystallographic data .
Q. How can researchers resolve contradictory data in synthetic yields or spectroscopic results?
Methodological Answer:
- Case Example : If NMR shows unexpected peaks, consider:
- Reproducibility : Standardize solvent drying (e.g., molecular sieves for THF) and reaction temperature control (±2°C).
Q. What computational tools are recommended to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases or oxidoreductases). Parameterize the thiocarbamoyl group using force fields like OPLS-AA .
- ADMET Profiling : Predict pharmacokinetics (e.g., logP, solubility) with SwissADME or QikProp, leveraging data from structurally related herbicides (e.g., pyribambenz-propyl derivatives) .
Q. What analytical methods are suitable for stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation :
- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
